molecular formula C13H18N4 B13441788 5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile CAS No. 1307239-44-6

5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile

Cat. No.: B13441788
CAS No.: 1307239-44-6
M. Wt: 230.31 g/mol
InChI Key: VMRVPZCOZRAHHA-UHFFFAOYSA-N
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Description

5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H18N4 and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of an amino group, a benzonitrile moiety, and an ethylpiperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile typically involves the reaction of 5-amino-2-bromobenzonitrile with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile
  • 5-Amino-2-(4-ethylpiperidin-1-yl)benzonitrile
  • 5-Amino-2-(4-ethylmorpholin-1-yl)benzonitrile

Uniqueness

5-Amino-2-(4-ethylpiperazin-1-yl)benzonitrile is unique due to the presence of the ethylpiperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

1307239-44-6

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5-amino-2-(4-ethylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C13H18N4/c1-2-16-5-7-17(8-6-16)13-4-3-12(15)9-11(13)10-14/h3-4,9H,2,5-8,15H2,1H3

InChI Key

VMRVPZCOZRAHHA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)N)C#N

Origin of Product

United States

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